molecular formula C6H13Cl2N3 B3126640 3-(1H-Imidazol-2-yl)propan-1-amine dihydrochloride CAS No. 33544-86-4

3-(1H-Imidazol-2-yl)propan-1-amine dihydrochloride

Cat. No.: B3126640
CAS No.: 33544-86-4
M. Wt: 198.09 g/mol
InChI Key: ACZMXGXPCWZCQG-UHFFFAOYSA-N
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Description

“3-(1H-Imidazol-2-yl)propan-1-amine dihydrochloride” is a chemical compound with the empirical formula C6H11N3.2ClH . It is a solid substance and is also known as "1-(1H-imidazol-2-yl)propan-1-amine dihydrochloride" .


Synthesis Analysis

The synthesis of imidazole-containing compounds is a topic of interest in the field of medicinal chemistry . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Imidazole has become an important synthon in the development of new drugs .


Molecular Structure Analysis

The molecular weight of “this compound” is 198.09 . The InChI code for this compound is 1S/C6H11N3.2ClH/c1-2-5(7)6-8-3-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . The InChI code for this compound is 1S/C6H11N3.2ClH/c1-2-5(7)6-8-3-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H .

Scientific Research Applications

Corrosion Inhibition

Imidazoline and its derivatives, which share a core structure with 3-(1H-Imidazol-2-yl)propan-1-amine dihydrochloride, are widely used as corrosion inhibitors, particularly in the petroleum industry. Their effectiveness is attributed to the chemical structure, which includes a 5-membered heterocyclic ring facilitating adsorption onto metal surfaces, and a long hydrocarbon chain that forms a protective hydrophobic film. Modifications to the imidazoline structure have been explored to enhance corrosion inhibition efficacy (Sriplai & Sombatmankhong, 2023).

Central Nervous System (CNS) Applications

Research has also explored the conversion of imidazole derivatives, including benzimidazoles and imidazothiazoles, into more potent drugs acting on the CNS. The imidazole group, common to these compounds, may be partly responsible for their CNS effects. The potential to synthesize new CNS drugs from these starting points highlights the versatility and significance of imidazole derivatives in pharmaceutical research (Saganuwan, 2020).

Antimicrobial and Antitumor Activities

Imidazole derivatives exhibit significant biological activities, including antimicrobial and antitumor properties. This has led to a significant body of research investigating the synthesis and application of imidazole-based compounds for treating infections and cancer. For example, the study of imidazole derivatives as potential therapeutic agents has revealed their appreciable anti-infective potential, making them candidates for further development into drugs (Sharma et al., 2016).

Advanced Oxidation Processes

The compound's relevance extends to environmental applications, particularly in the degradation of nitrogen-containing hazardous compounds through advanced oxidation processes. This includes a wide range of pollutants, such as dyes and pesticides, highlighting the compound's potential role in environmental remediation efforts (Bhat & Gogate, 2021).

Properties

IUPAC Name

3-(1H-imidazol-2-yl)propan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c7-3-1-2-6-8-4-5-9-6;;/h4-5H,1-3,7H2,(H,8,9);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZMXGXPCWZCQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)CCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1H-Imidazol-2-yl)propan-1-amine dihydrochloride
Reactant of Route 2
3-(1H-Imidazol-2-yl)propan-1-amine dihydrochloride
Reactant of Route 3
3-(1H-Imidazol-2-yl)propan-1-amine dihydrochloride
Reactant of Route 4
3-(1H-Imidazol-2-yl)propan-1-amine dihydrochloride
Reactant of Route 5
3-(1H-Imidazol-2-yl)propan-1-amine dihydrochloride
Reactant of Route 6
3-(1H-Imidazol-2-yl)propan-1-amine dihydrochloride

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